3-(Pyridin-4-yloxy)cyclopentan-1-amine
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Overview
Description
3-(Pyridin-4-yloxy)cyclopentan-1-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol This compound features a cyclopentane ring substituted with an amine group and a pyridin-4-yloxy group
Preparation Methods
The synthesis of 3-(Pyridin-4-yloxy)cyclopentan-1-amine typically involves the reaction of cyclopentanone with pyridin-4-ol in the presence of a suitable base to form the pyridin-4-yloxycyclopentanone intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(Pyridin-4-yloxy)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents can replace hydrogen atoms under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(Pyridin-4-yloxy)cyclopentan-1-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yloxy)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This interaction can result in various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
3-(Pyridin-4-yloxy)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(Pyridin-3-yl)cyclopentan-1-amine: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.
N-(Pyridin-2-yl)amides: These compounds feature an amide linkage with the pyridine ring at the 2-position.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain a bromine-substituted imidazo[1,2-a]pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.
Properties
IUPAC Name |
3-pyridin-4-yloxycyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-1-2-10(7-8)13-9-3-5-12-6-4-9/h3-6,8,10H,1-2,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMCIMWQWSRDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513011-15-8 |
Source
|
Record name | 3-(pyridin-4-yloxy)cyclopentanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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